



Application of N,N-Dimethylbenzylamine as an Epoxy Resin Accelerator

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Application Note AN-EPX-BDMA-001

Introduction

N,N-Dimethylbenzylamine (BDMA) is a tertiary amine that serves as a highly effective catalyst and accelerator for the curing of epoxy resin systems.[1] It is particularly potent in formulations using anhydride-based hardeners, where it significantly shortens gel times and influences the final thermomechanical properties of the cured polymer.[2][3] BDMA's primary function is to accelerate the reaction between the epoxy resin and the hardener, facilitating the formation of a cross-linked polymer network.[1] This allows for faster processing times, even at ambient temperatures, making it invaluable in applications such as coatings, adhesives, composites, and electrical potting compounds.[4]

Mechanism of Action

In anhydride-cured epoxy systems, BDMA acts as a Lewis base catalyst. The lone pair of electrons on the nitrogen atom of the tertiary amine initiates the curing process by attacking the carbonyl group of the anhydride, opening it to form a carboxylate anion. This anion then attacks an epoxy group, opening the epoxide ring and generating an alkoxide anion. This alkoxide can then react with another anhydride molecule, propagating the alternating copolymerization of epoxy and anhydride groups, leading to the formation of a highly cross-linked polyester network. This catalytic cycle significantly increases the reaction rate compared to uncatalyzed systems.





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Figure 1: Catalytic curing mechanism of epoxy-anhydride system by BDMA.

Performance Data

The concentration of BDMA, expressed in parts per hundred of resin (phr), has a pronounced effect on the curing characteristics and final properties of the epoxy system. The following data is representative for a standard Bisphenol A-based epoxy resin cured with a Nadic Methyl Anhydride (NMA) hardener at 120°C.

Table 1: Effect of BDMA Concentration on Gel Time

BDMA Concentration (phr) Gel Time at 120°C (minutes)	
0.0 (Control)	155
0.5	60
1.0	32

| 2.0 | 18 |

Table 2: Effect of BDMA Concentration on Thermomechanical Properties



BDMA Concentration (phr)	Glass Transition Temp. (Tg), °C	Tensile Strength (MPa)	Tensile Modulus (GPa)
0.0 (Control)	145	75	2.8
0.5	152	82	3.0
1.0	155	85	3.1

| 2.0 | 153 | 83 | 3.0 |

Note: An optimal accelerator level is often found for physical properties like Tg and strength. Over-catalysis can sometimes lead to side reactions like epoxy homopolymerization, which may negatively impact final properties.[3]

Experimental Protocols

The following protocols describe standard methods for evaluating the effect of BDMA on an epoxy resin system.

Protocol 1: Determination of Gel Time

This protocol is based on the principles outlined in ASTM D2471 for determining the gel time of reacting thermosetting resins.[2][4]

- Materials & Equipment:
 - Epoxy Resin (e.g., Bisphenol A Diglycidyl Ether, DGEBA)
 - Anhydride Hardener (e.g., Nadic Methyl Anhydride, NMA)
 - N,N-Dimethylbenzylamine (BDMA)
 - Hot plate with temperature control
 - Disposable aluminum dish or beaker
 - Wooden applicator stick or mechanical stirrer



- Timer
- Procedure:
 - 1. Preheat the hot plate to the desired isothermal curing temperature (e.g., 120°C ± 1°C).
 - 2. Weigh the epoxy resin into the disposable container. For a standard test, 100g of total mixture is common.[5]
 - 3. Add the stoichiometric amount of anhydride hardener to the resin.
 - 4. Add the desired concentration of BDMA accelerator (e.g., 1.0 phr, which is 1g for 100g of resin).
 - 5. Immediately start the timer and mix the components thoroughly for 2-3 minutes until homogeneous.
 - 6. Place the container on the preheated hot plate.
 - 7. Probe the mixture periodically with the applicator stick. The gel time is the point at which the resin mixture transitions from a liquid to a gel-like state and fine "strings" of resin can no longer be pulled from the surface.[1]
 - 8. Record the time from the initial mixing to this gel point.

Protocol 2: Determination of Glass Transition Temperature (Tg) by DSC

This protocol follows the methodology of ASTM E1356 for measuring Tg by Differential Scanning Calorimetry (DSC).

- Sample Preparation & Curing:
 - 1. Prepare a series of epoxy/anhydride/BDMA mixtures with varying BDMA concentrations as described in Protocol 1.
 - 2. Pour a small amount of each mixture into an aluminum mold to create a thin sample (approx. 1-2 mm thick).

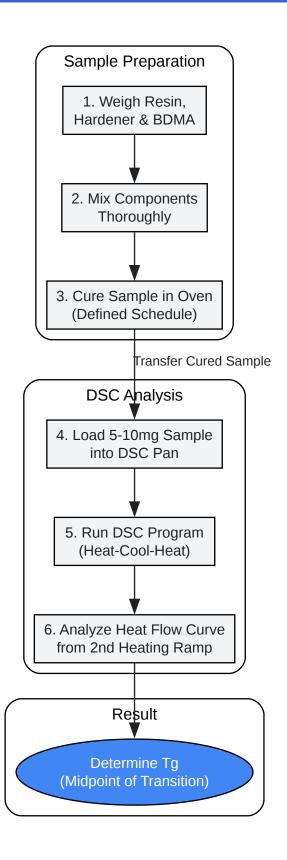
Methodological & Application





- 3. Cure the samples in an oven using a defined cure schedule (e.g., 2 hours at 100°C followed by 3 hours at 150°C). The schedule should be sufficient to achieve full cure.
- 4. Allow samples to cool slowly to room temperature.
- DSC Analysis:
 - 1. Prepare a small sample (5-10 mg) from the central portion of the cured plaque and place it in a hermetically sealed aluminum DSC pan.
 - 2. Place the sample pan and an empty reference pan into the DSC cell.
 - 3. Execute the following thermal program under a nitrogen atmosphere:
 - Ramp 1: Heat from 25°C to a temperature well above the expected Tg (e.g., 200°C) at a rate of 10°C/min. This step removes any prior thermal history.
 - Cool: Cool the sample to 25°C at a rate of 20°C/min.
 - Ramp 2: Heat from 25°C to 200°C at 10°C/min.
 - 4. The glass transition temperature (Tg) is determined from the second heating ramp. It is typically reported as the midpoint of the step-change in the heat flow curve.





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Figure 2: Experimental workflow for determining Glass Transition Temperature (Tg).



Safety and Handling

N,N-Dimethylbenzylamine is corrosive and can cause burns to the skin and eyes. It is also toxic if ingested or inhaled. Always handle BDMA in a well-ventilated area or fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

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